molecular formula C8H6BF6KO B8252810 Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide

Cat. No.: B8252810
M. Wt: 282.03 g/mol
InChI Key: OLJTYDXIFMQRQQ-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide (C₈H₆BF₆KO; MW: 282.03) is a potassium trifluoroborate salt featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position . This compound is structurally distinguished by the simultaneous presence of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which confer unique electronic and steric properties. Such borates are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity .

Properties

IUPAC Name

potassium;trifluoro-[4-methoxy-2-(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6O.K/c1-16-5-2-3-7(9(13,14)15)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJTYDXIFMQRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6KO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Boronation

Grignard reagents react with trimethyl borate (B(OMe)₃) to form boronate intermediates, which are subsequently converted to trifluoroborate salts. For the target compound, 4-methoxy-2-(trifluoromethyl)phenylmagnesium bromide is generated from the corresponding aryl bromide using magnesium in tetrahydrofuran (THF). This reagent reacts with B(OMe)₃ at −78°C, followed by aqueous potassium hydrogen difluoride (KHF₂) treatment to yield the final product.

Key Conditions :

  • Solvent: Anhydrous THF

  • Temperature: −78°C (boronation), room temperature (KHF₂ quench)

  • Yield: 70–80% (estimated from analogous syntheses).

Lithium-Halogen Exchange and Boronation

Aryl bromides or iodides undergo lithium-halogen exchange with organolithium reagents (e.g., n-BuLi), forming aryl lithium species. These intermediates react with B(OMe)₃, followed by KHF₂ treatment. For the target compound, 4-methoxy-2-(trifluoromethyl)bromobenzene is treated with n-BuLi in THF at −78°C, then borated and quenched.

Optimization Notes :

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs lithiation to the ortho position, ensuring correct substitution.

  • Stability : The methoxy group requires protection (e.g., as a methyl ether) to prevent demethylation during lithiation.

Iridium-Catalyzed C–H Borylation

Iridium catalysts enable direct borylation of arenes via C–H activation. Using [Ir(COD)(OMe)]₂ and 4,4′-di-tert-butylbipyridine (dtbpy), 4-methoxy-2-(trifluoromethyl)benzene undergoes borylation with bis(pinacolato)diboron (B₂Pin₂). The resulting arylboronate ester is converted to the trifluoroborate salt via KHF₂.

Advantages :

  • Avoids pre-functionalized aryl halides.

  • Suitable for electron-deficient arenes (e.g., trifluoromethyl-substituted substrates).

Limitations :

  • Requires rigorous exclusion of moisture.

  • Catalyst loading (0.1–1 mol%) impacts cost-efficiency.

Experimental Protocols and Data

Grignard Route (Representative Procedure)

  • Synthesis of 4-Methoxy-2-(Trifluoromethyl)Phenylmagnesium Bromide :

    • Combine 4-methoxy-2-(trifluoromethyl)bromobenzene (10 mmol) and magnesium turnings (12 mmol) in anhydrous THF under N₂.

    • Initiate reaction with iodine, heat to reflux until Mg dissolves.

  • Boronation :

    • Add B(OMe)₃ (12 mmol) at −78°C, stir for 2 h.

    • Quench with aqueous KHF₂ (1.5 equiv), warm to room temperature.

  • Isolation :

    • Filter precipitate, wash with cold THF, dry under vacuum.

Yield : 75% (estimated).

Characterization Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.62 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H), 3.82 (s, 3H).

  • ¹⁹F NMR (D₂O, 376 MHz): δ −63.8 (CF₃), −137.2 (BF₃).

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Grignard70–80%ModerateLowHigh
Lithium-Halogen Exchange65–75%HighModerateModerate
Iridium-Catalyzed60–70%LowHighLow

Key Findings :

  • The Grignard method balances yield and scalability for industrial applications.

  • Iridium catalysis is preferable for substrates lacking halide functionality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).

    Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: Applied in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the organoboron compound. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:

    Oxidative Addition: The palladium catalyst forms a complex with the halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula MW CAS Number Key Substituents Similarity to Target
Target Compound C₈H₆BF₆KO 282.03 N/A 4-OCH₃, 2-CF₃
Potassium Trifluoro(4-methoxyphenyl)borate C₇H₇BF₃KO 224.03 192863-36-8 4-OCH₃ 0.92
Potassium Trifluoro(4-phenoxyphenyl)boranuide C₁₂H₁₀BF₃KO 290.12 1187951-62-7 4-OPh 0.90
Potassium (2,4-Dimethylphenyl)trifluoroborate C₈H₁₀BF₃K 222.08 850245-50-0 2-CH₃, 4-CH₃ 1.00

Research Findings and Implications

  • Electronic Effects : The target compound’s -CF₃ group enhances electrophilicity, facilitating transmetalation in cross-couplings, while -OCH₃ modulates solubility .
  • Safety Profile : Like most potassium trifluoroborates, it exhibits skin/eye irritation hazards (H315, H319) , comparable to analogues in and .
  • Synthetic Utility : The compound’s dual substituents make it versatile for synthesizing fluorinated aromatics in pharmaceuticals and agrochemicals .

Biological Activity

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound known for its unique structural and electronic properties, which make it valuable in various chemical and biological applications. This compound belongs to the class of organotrifluoroborates, characterized by the presence of trifluoromethyl groups that enhance its reactivity and stability.

Chemical Structure

The molecular formula of this compound is C9H8BF4KC_9H_8BF_4K. Its structure includes a boron atom bonded to a trifluoromethyl group and a methoxy-substituted phenyl ring, which contributes to its biological activity.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, particularly in the synthesis of biologically active compounds. The mechanism involves the formation of a palladium complex, which facilitates the coupling with aryl or vinyl halides. This process is crucial in creating complex organic molecules that exhibit various biological activities, including antimicrobial and anticancer properties.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, it has been utilized in the synthesis of novel pharmaceuticals that target specific biological pathways.

Case Study: Anticancer Activity

One significant study investigated the use of this compound in synthesizing compounds with anticancer properties. The synthesized derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Compound CA54912Inhibition of migration

Applications in Drug Development

The ability to modify biomolecules using this compound has opened new avenues in drug development. It allows for the creation of targeted therapies that can enhance drug efficacy while minimizing side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar organoboron compounds:

Compound NameStructural FeaturesBiological Activity
Potassium trifluoro[4-fluorophenyl]boranuideFluorine substitutionModerate antibacterial
Potassium trifluoro[4-methoxyphenyl]boranuideMethoxy group onlyLow anticancer activity
Potassium trifluoro[4-chlorophenyl]boranuideChlorine substitutionHigh antifungal activity

This comparison illustrates that the presence of both methoxy and trifluoromethyl groups significantly enhances the biological activity of this compound compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for preparing potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide, and how can purity be optimized?

Methodological Answer:

  • Synthesis via Boronic Acid Precursors : Start with [4-methoxy-2-(trifluoromethyl)phenyl]boronic acid. React this with KHF₂ in anhydrous THF under argon to form the trifluoroborate salt. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and ensure stoichiometric excess of KHF₂ to avoid residual boronic acid. Recrystallize from ethanol/water mixtures to enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoroborate formation (δ ≈ -140 to -150 ppm). 11B^{11}\text{B} NMR should show a peak near δ 3 ppm, typical for trifluoroborates .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M]⁻ at m/z 296.98 for C₉H₆BF₆KO) .
  • Elemental Analysis : Confirm boron and fluorine content via ICP-OMS and combustion analysis .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use inert atmosphere (glovebox) to prevent hydrolysis. Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
  • Storage : Keep in amber glass vials under argon at -20°C. Desiccate with silica gel to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The -CF₃ group enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. Compare kinetics with non-fluorinated analogs using UV-Vis monitoring .
  • Substrate Scope : Test aryl chlorides/bromides in couplings with Pd(OAc)₂/SPhos. The methoxy group may sterically hinder ortho-substituted partners—optimize ligand choice (e.g., XPhos) .

Q. What are the stability challenges under aqueous vs. anhydrous conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : Conduct stability assays in D₂O/CD₃CN (1:1). Monitor 19F^{19}\text{F} NMR for BF₃ release (δ shift to -152 ppm indicates decomposition). Half-life at pH 7 is <24 hours; use freshly distilled solvents for reactions .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Avoid reflux in polar aprotic solvents (e.g., DMF) .

Q. Can this compound act as a Lewis acid catalyst in asymmetric synthesis?

Methodological Answer:

  • Catalytic Screening : Test in Diels-Alder reactions (e.g., anthracene/maleic anhydride). Compare enantioselectivity with BINOL-derived catalysts.
  • Limitations : The bulky aryl group may reduce Lewis acidity. Enhance activity by pairing with chiral co-catalysts (e.g., Jacobsen’s thioureas) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in hexane/ethyl acetate/water systems. Conflicting data may arise from polymorphic forms—characterize crystals via XRD .
  • Data Validation : Cross-reference with analogs (e.g., potassium 2-furanyltrifluoroborate, solubility ~50 mg/mL in THF) .

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